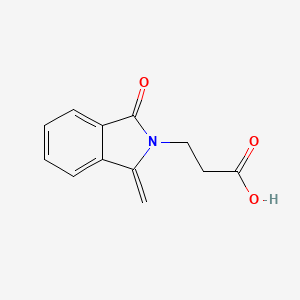

3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-9-4-2-3-5-10(9)12(16)13(8)7-6-11(14)15/h2-5H,1,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANURYXAIPKNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid exhibit significant anticancer properties. A study highlighted the synthesis of related compounds that demonstrated antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the inhibition of specific cellular pathways crucial for tumor growth and survival. The structure of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid allows for interactions with biomolecules that may disrupt cancer cell proliferation and induce apoptosis .

Proteomics

Protein Interaction Studies

In proteomics, 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is utilized to investigate protein interactions and modifications. Its ability to modify protein structures makes it a valuable tool in understanding complex biological systems and the role of specific proteins in disease processes.

Chemical Reactivity

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the exploration of protein-ligand interactions and the development of targeted therapies.

Synthetic Organic Chemistry

Versatile Small Molecule Scaffold

This compound serves as a versatile scaffold in synthetic organic chemistry, allowing researchers to create a variety of derivatives with potential biological activities. Its unique isoindole structure enables the introduction of different functional groups, leading to compounds with tailored properties for specific applications .

Reactivity Profiles

The reactivity of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid includes:

- Oxidation: Can form various oxidation products under specific conditions.

- Reduction: Leads to reduced derivatives that may have different biological activities.

- Substitution Reactions: Functional groups can be replaced or modified to enhance activity or selectivity.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated IC50 values between 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines | Potential for developing new anticancer drugs |

| Proteomic Applications | Used to study protein interactions and modifications | Enhances understanding of disease mechanisms |

| Synthetic Applications | Serves as a scaffold for creating diverse derivatives | Broadens the scope for drug discovery |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Key structural analogs differ in substituents on the isoindolone ring, aromatic side chains, or propanoic acid modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Isoindolone Derivatives

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (229.23 g/mol) is smaller than phenyl-substituted analogs (e.g., 295.33 g/mol for the 4-methylphenyl variant), which may improve solubility but reduce membrane permeability .

- Melting Points : Thienyl-substituted derivatives exhibit higher melting points (e.g., 166–168°C) due to stronger intermolecular interactions from the sulfur atom .

Biological Activity

3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, with the CAS number 923120-68-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The molecular formula of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is C12H11NO3, with a molecular weight of 217.22 g/mol. It exists as a crystalline solid and has been characterized for its stability and purity levels, which are typically above 95% in commercial preparations .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects against certain diseases.

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of various tumor cell lines. For instance, research indicates that similar isoindole derivatives exhibit significant antiproliferative activity against human cancer cells, suggesting that this compound may have similar properties .

- Neuroprotective Properties : Some derivatives of isoindole compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The potential for 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid to protect neuronal cells from oxidative stress warrants further investigation.

Biological Activity Summary Table

Case Studies

Several studies have explored the biological effects of isoindole derivatives similar to 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid:

- Study on Antiproliferative Activity : A recent study demonstrated that isoindole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects. This suggests that our compound may also exhibit similar potency .

- Neuroprotective Study : Research involving isoindole compounds has shown their ability to protect against neuronal damage induced by toxic agents. This protective effect was attributed to their antioxidant properties and ability to modulate apoptotic pathways .

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The target compound features an isoindol-1-one core modified by a methylidene group at the N1 position and a propanoic acid moiety at C2. Its molecular formula is C₁₂H₁₁NO₃ (molecular weight: 217.22 g/mol), with a planar aromatic system conjugated to a non-aromatic dihydroisoindole ring. The methylidene group introduces steric strain, while the propanoic acid side chain enhances solubility in polar solvents, enabling further functionalization.

Copper-Catalyzed Cyclization of N-Substituted Benzamides

Reaction Design and Optimization

A patent-pending method (CN106699632A) utilizes N-substituted o-chlorobenzamide derivatives and terminal alkynes in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand. Key conditions include:

- Solvent : Acetonitrile

- Temperature : 80–100°C (optimal at 90°C)

- Catalyst System : CuI (5 mol%), K₂CO₃ (2 equiv)

- Reaction Time : 12–24 hours

This method achieves yields of 85–92% by facilitating a tandem Sonogashira coupling and intramolecular cyclization.

Table 1: Representative Substrates and Yields

| N-Substituent (R⁵) | Terminal Alkyne (R⁶) | Yield (%) |

|---|---|---|

| Methyl | Phenylacetylene | 89 |

| Benzyl | Propargyl alcohol | 85 |

| p-Tolyl | 1-Hexyne | 91 |

Mechanistic Insights

The reaction proceeds via:

Hydrolysis of Methyl Ester Precursors

Two-Step Synthesis

A scalable route involves synthesizing the methyl ester intermediate (CAS 439739-01-0) followed by hydrolysis:

- Esterification : Reacting 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid with methanol under acidic conditions (H₂SO₄, 60°C, 6 hours).

- Hydrolysis : Treating the ester with zinc perchlorate in aqueous medium (20°C, 2.25 hours) to yield the carboxylic acid (90% yield).

Table 2: Hydrolysis Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Zn(ClO₄)₂ | H₂O | 20 | 2.25 | 90 |

| NaOH | EtOH/H₂O | 80 | 4 | 78 |

Palladium-Free Sonogashira Coupling

Green Chemistry Approaches

Aqueous-Phase Synthesis

The zinc perchlorate-mediated hydrolysis in water aligns with green chemistry principles, eliminating organic solvents. However, scalability is limited by the hygroscopic nature of Zn(ClO₄)₂.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Monitoring Technique |

|---|---|---|

| Temperature | 150–200°C | Thermocouple |

| Reaction Time | 2–4 hours | TLC (Rf = 0.3–0.5) |

| Solvent System | Ethanol/Water (3:1) | Recrystallization |

Advanced: How do intermolecular interactions, such as hydrogen bonding, influence the solid-state properties of this compound?

Answer:

X-ray crystallography studies on analogous compounds (e.g., 2-(1-oxo-1,3-dihydroisoindol-2-yl)-3-phenyl-propanoic acid ) reveal intricate hydrogen-bonded networks involving:

- Carboxylic acid dimers : O–H···O interactions (2.65–2.75 Å) stabilize the crystal lattice .

- C–H···π interactions : Between isoindolyl rings and phenyl groups (3.2–3.5 Å), contributing to packing density .

These interactions affect melting point , solubility , and mechanical stability , which are critical for formulation studies.

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

A multi-technique approach is essential:

- 1H/13C-NMR : Assigns substituents on the isoindolone ring (e.g., methylidene protons at δ 5.8–6.2 ppm) and confirms carboxylic acid presence (δ 12.1–12.5 ppm) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at 1680–1720 cm⁻¹) and carboxylic O–H (2500–3300 cm⁻¹) .

- EI-MS : Molecular ion peaks (m/z ~260–280 for analogs) and fragmentation patterns validate the backbone .

Advanced: What computational strategies can predict the compound’s interactions with biological targets (e.g., 5-HT receptors)?

Answer:

Leverage molecular docking and MD simulations to model binding:

- Target selection : Prioritize receptors like 5-HT1A or 5-HT2C, as isoindolone derivatives show antagonism .

- Docking software : Use AutoDock Vina with crystal structures (PDB: 6WGT for 5-HT2C).

- Key interactions :

- Hydrogen bonding between the carboxylic acid and Ser159/Asn343.

- π-π stacking of the isoindolyl ring with Phe326.

Validate predictions with radioligand binding assays (IC50 < 100 nM for active analogs) .

Advanced: How can researchers resolve contradictions in reported pharmacological data for isoindolone derivatives?

Answer:

Discrepancies in activity (e.g., anti-inflammatory vs. no effect) may arise from:

- Structural variations : Substituents on the isoindolone ring (e.g., methylidene vs. phenyl groups) .

- Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for inflammation studies).

Mitigation strategies : - Dose-response curves : Establish EC50/IC50 values across multiple models.

- Metabolic stability testing : Use liver microsomes to assess bioavailability differences .

Q. Table 2: Common Pharmacological Assays for Isoindolone Derivatives

| Activity | Assay Model | Key Readout |

|---|---|---|

| Anti-inflammatory | LPS-induced IL-6 in macrophages | IL-6 suppression (%) |

| 5-HT antagonism | Radioligand binding (5-HT2C) | Ki (nM) |

| Cytotoxicity | MTT assay (HEK293 cells) | IC50 (µM) |

Basic: What are the stability considerations for this compound under experimental storage?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrolysis risk : The carboxylic acid group may degrade in aqueous buffers (pH > 7.0); use freshly prepared solutions .

- Solid-state stability : DSC analysis shows decomposition onset at ~220°C .

Advanced: How can crystallographic data guide the design of analogs with improved bioactivity?

Answer:

- Torsion angle analysis : Adjust substituents to mimic bioactive conformations (e.g., planar isoindolone ring for receptor binding) .

- Solvent-accessible surfaces : Modify hydrophobic regions (e.g., methylidene to bulkier groups) to enhance target affinity.

- Co-crystallization : With target proteins (e.g., COX-2) to identify critical interaction sites .

Basic: What are the key safety precautions for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles (irritant risk for eyes/skin) .

- Ventilation : Use fume hoods due to potential dust inhalation .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: What strategies validate the compound’s purity and identity in multi-step syntheses?

Answer:

- HPLC-MS : Purity >95% (C18 column, acetonitrile/water gradient).

- Elemental analysis : Match calculated vs. observed C, H, N values (±0.3%) .

- Chiral chromatography : Resolve enantiomers if stereocenters are present (e.g., using Chiralpak AD-H) .

Advanced: How does the methylidene substituent influence electronic properties compared to phenyl or halogenated analogs?

Answer:

- Electron-withdrawing effect : The methylidene group reduces electron density on the isoindolone ring, altering reactivity in nucleophilic substitutions.

- Comparative DFT studies : Methylidene derivatives show higher LUMO energy (–1.8 eV) vs. phenyl analogs (–2.2 eV), affecting redox behavior .

- Biological impact : Enhanced dipole moments may improve membrane permeability relative to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.